FRAX1036 is a potent and selective inhibitor of Group I p21-activated kinases (PAKs), particularly PAK1. [, , , , ] These kinases are involved in various cellular processes, including cell growth, survival, and motility. [, , ] While structurally similar, the three Group I PAK isoforms (PAK1, PAK2, and PAK3) may have distinct roles in different cell types and diseases. [] FRAX1036's ability to inhibit these kinases has made it a valuable tool in investigating the role of PAKs in various cancers, including breast, ovarian, melanoma, and thyroid cancers. [, , , , ]
FRAX1036 exerts its effects by binding to and inhibiting the activity of Group I PAKs, particularly PAK1. [, , , , ] This inhibition disrupts downstream signaling pathways crucial for various cellular processes, including those involved in cancer cell proliferation, survival, and metastasis. [, , ] Studies employing molecular dynamics simulations have further elucidated the binding mechanisms of FRAX1036 and related PAK inhibitors, highlighting the importance of specific amino acid residues in the binding pocket. []
Breast Cancer: FRAX1036 demonstrated efficacy in inhibiting the growth of hormone receptor-positive breast cancer cells both in vitro and in vivo. [] It showed synergistic effects when combined with alisertib, an Aurora A kinase inhibitor. [, ] Additionally, FRAX1036, in combination with microtubule stabilizing agents, induced apoptosis and hindered the growth of breast cancer cells. []
Ovarian Cancer: Studies revealed that ovarian cancer cells with amplified PAK1 were highly sensitive to FRAX1036. [, ] Furthermore, combining FRAX1036 with Rottlerin, a PKCδ inhibitor, exhibited a synergistic cytotoxic effect in these cells. []
Malignant Melanoma: FRAX1036 effectively suppressed the growth of melanoma cells driven by mutant RAC1 but not mutant BRAF. [] This highlights its potential as a therapeutic agent for melanomas harboring specific genetic drivers.
Thyroid Cancer: FRAX1036, along with another PAK inhibitor G-5555, displayed potent inhibitory effects on the viability, cell cycle progression, migration, and invasion of thyroid cancer cells. [] Remarkably, G-5555 significantly suppressed tumor growth in a mouse model of thyroid cancer driven by BRAFV600E. []
Malignant Peripheral Nerve Sheath Tumors (MPNSTs): FRAX1036 effectively suppressed MPNST cell proliferation, migration, and invasion by inhibiting PAK1-3 activity. [, ] The study also showed that combining FRAX1036 with a MEK inhibitor resulted in synergistic cytotoxic effects in MPNST cells. []
Neurofibromatosis Type 2 (NF2): While preclinical trials using FRAX1036 in a genetically engineered mouse model of NF2 showed limited efficacy, the research provided valuable insights into the role of PAK1 in schwannoma development. [] This led to further exploration of more selective PAK1 inhibitors.
Development of Isoform-Specific Inhibitors: Given the emerging evidence of distinct roles for different PAK isoforms, future research should focus on developing highly selective inhibitors for individual PAK isoforms. This will enable a more precise understanding of their individual functions and therapeutic potential. []
Combination Therapies: Exploring combinations of FRAX1036 or other PAK inhibitors with agents targeting different signaling pathways holds promise for enhancing therapeutic efficacy. Examples include combining with Aurora A inhibitors, PKCδ inhibitors, microtubule stabilizing agents, and MEK inhibitors. [, , , , ]
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: